REACTION_SMILES
|
[CH3:13][NH:14][CH3:15].[Cl:1][c:2]1[o:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]2.[OH2:16]>>[c:2]1([N:14]([CH3:13])[CH3:15])[o:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2oc(Cl)nc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2oc(N(C)C)nc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |